2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone
Description
Background and Significance in Medicinal Chemistry
Benzothiazoles are heterocyclic compounds featuring a benzene ring fused to a thiazole ring, renowned for their versatility in drug design. Their structural rigidity and ability to engage in hydrogen bonding and π-π interactions make them ideal scaffolds for modulating biological targets. The incorporation of substituents like hydroxyl, alkyl, and ketone groups—as seen in 2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone—enhances solubility and target affinity, critical for pharmacokinetic optimization.
Benzothiazole derivatives exhibit broad-spectrum bioactivity, including antitumor, antimicrobial, and anti-inflammatory effects. For instance, 2-(4-aminophenyl)benzothiazole derivatives demonstrate potent antitumor activity by selectively accumulating in cancer cells and inducing apoptosis. The scaffold’s adaptability allows for targeting hypoxic tumor microenvironments, as seen in inhibitors of carbonic anhydrase IX and cyclooxygenase-2. These properties underscore the scaffold’s relevance in addressing drug resistance and improving therapeutic windows.
Historical Development of Benzothiazole-Based Therapeutic Agents
The medicinal exploration of benzothiazoles began in the late 19th century with Hofmann’s synthesis of 2-substituted derivatives via cyclization reactions. Early applications focused on antimicrobial agents, but the discovery of 2-(4-aminophenyl)benzothiazole’s antitumor properties in the 1990s marked a paradigm shift. Subsequent efforts optimized substituent patterns to enhance potency and selectivity. For example, fluorinated derivatives like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610) showed nanomolar efficacy against breast and lung cancer cell lines.
The evolution of synthetic methodologies—such as riboflavin-mediated photocyclization and potassium peroxydisulfate oxidation—enabled scalable production of complex benzothiazoles. These advances facilitated structure-activity relationship (SAR) studies, revealing that electron-withdrawing groups (e.g., Cl, Br) at the para-position enhance lipophilicity and DNA-binding affinity.
Research Trajectory of 2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone
The specific compound, with the molecular formula C₁₈H₁₇NO₃S , emerged from efforts to hybridize benzothiazole with polyphenolic ketones to exploit synergistic bioactivities. Its synthesis likely involves condensation of 2-aminothiophenol with a substituted benzoyl chloride, followed by alkylation at the 5-position of the phenyl ring. The dihydroxypropyl group augments water solubility, while the benzothiazole core mediates target engagement, potentially through kinase or protease inhibition.
Table 1: Key Chemical Properties of 2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₃S |
| Molecular Weight | 327.397 g/mol |
| XLogP3 | 4.085 |
| Topological Polar Surface Area | 98.66 Ų |
| Exact Mass | 327.093 |
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-5-11-8-12(15(21)9-14(11)20)16(22)10-18-19-13-6-3-4-7-17(13)23-18/h3-4,6-9,20-21H,2,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJUMUKBAFVSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, highlighting its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C18H17NO3S
- Molecular Weight : 341.40 g/mol
- Structure : The compound features a benzo[d]thiazole moiety linked to a phenolic structure, which is critical for its biological activity.
Anticancer Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 2-(benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone demonstrate potent inhibitory effects on cancer cell proliferation:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF7-MDR (breast cancer)
- HT1080 (fibrosarcoma)
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, as indicated by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and several fungal species. The results indicate moderate to significant inhibition of microbial growth, suggesting potential applications in treating infections .
Synthesis Methods
The synthesis of 2-(benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone typically involves multi-step organic reactions:
- Formation of Benzo[d]thiazole Ring : This can be achieved through cyclization reactions involving appropriate thioketones and ortho-substituted anilines.
- Coupling with Dihydroxyphenyl Ethanone : The introduction of the 2,4-dihydroxy-5-propylphenyl group is performed via nucleophilic substitution or coupling reactions.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzo[d]thiazole derivatives on cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range against A549 cells. This suggests that modifications in the substituents can enhance cytotoxicity .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds. The results indicated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 32 to 64 µg/mL .
Summary of Findings
Scientific Research Applications
Structural Characteristics
The compound's structure is characterized by:
- A benzo[d]thiazole ring, which contributes to its biological activity.
- Hydroxyl groups at the 2 and 4 positions of the phenyl ring, enhancing solubility and reactivity.
- A propyl substituent at the 5 position of the phenyl ring, which may influence its pharmacological properties.
Molecular Formula
The molecular formula of 2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone is , indicating a relatively complex structure that may exhibit significant interactions with biological targets.
Research has demonstrated that compounds containing benzo[d]thiazole motifs exhibit a range of biological activities. The specific applications of 2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone include:
- Antimicrobial Activity : Studies have indicated that derivatives of benzo[d]thiazole possess antimicrobial properties. The presence of hydroxyl groups in this compound could enhance its effectiveness against various pathogens.
- Anticancer Potential : Compounds with similar structures have shown promise in anticancer research. The unique combination of functional groups in this compound may contribute to its ability to inhibit cancer cell proliferation.
- Antioxidant Properties : The hydroxyl groups present in the structure are known for their antioxidant capabilities, which can protect cells from oxidative stress.
- Enzyme Inhibition : Research suggests that benzo[d]thiazole derivatives can act as enzyme inhibitors, potentially useful in treating diseases where enzyme modulation is beneficial.
Comparison with Similar Compounds
Antimicrobial Activity: Benzo[d]thiazole Derivatives
Compounds such as 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones (e.g., 3b, 3c) and 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones (e.g., 4a–4e) exhibit notable antimicrobial activity. Key findings include:
Structural Advantages :
- Thione (C=S) and oxadiazinane/triazinane rings enhance electrophilicity, facilitating interactions with microbial enzymes.
- Aryl substituents (e.g., chloro, methyl) improve membrane permeability and target binding .
Contrast with Target Compound :
The target lacks sulfur-containing heterocycles (e.g., thiones) but includes dihydroxy groups, which may favor antioxidant or metal-chelating properties over direct antimicrobial effects.
Key Differences :
- The triazole core in this derivative enables π-π stacking and hydrogen bonding, critical for DNA intercalation or kinase inhibition.
- The target compound’s ethanone and dihydroxy groups may limit such interactions but could enhance stability in physiological environments .
Commercial and Industrial Relevance
LEAP CHEM CO., LTD. highlights the target compound’s niche status among ~200,000 specialized chemicals. Unlike antimicrobial benzo[d]thiazole derivatives (e.g., 3b), its commercial documentation lacks explicit data on efficacy, suggesting it may serve as a synthetic intermediate or novel scaffold requiring further characterization .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Deprotonation of benzothiazole derivatives using strong bases like n-BuLi in anhydrous THF at low temperatures (−78 °C) to generate reactive intermediates .
- Step 2 : Coupling with a substituted phenolic ethanone precursor via nucleophilic substitution or condensation. For example, lactone or carbonyl-containing intermediates may react under acidic/basic conditions to form the ethanone backbone .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final compound .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways .
- Infrared (IR) Spectroscopy : Confirms functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution methods (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Catalyst Selection : Transition metal catalysts (e.g., Pd for cross-coupling) or ZnO nanoparticles enhance reaction efficiency and regioselectivity .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like triethylamine minimize side reactions .
- Temperature Control : Low temperatures (−78 °C) stabilize reactive intermediates, while reflux conditions accelerate condensation steps .
Q. What strategies resolve spectral contradictions (e.g., overlapping NMR signals) in structural analysis?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C interactions to assign ambiguous signals (e.g., distinguishing benzothiazole vs. phenolic protons) .
- Deuteration Experiments : Exchangeable protons (e.g., -OH) are identified via D₂O shaking .
- Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .
Q. How do structural modifications influence bioactivity?
- Methodological Answer :
- SAR Studies : Systematic substitution of the propyl group (e.g., replacing with ethyl or butyl) evaluates effects on antimicrobial potency .
- Functional Group Addition : Introducing electron-withdrawing groups (e.g., -NO₂) to the phenolic ring enhances cytotoxicity by modulating redox activity .
Q. What analytical methods quantify degradation products under varying pH and temperature conditions?
- Methodological Answer :
- HPLC-UV/LC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) separate degradation products. MS/MS identifies fragmentation patterns .
- Forced Degradation Studies : Exposure to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80 °C) to assess stability .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be reconciled?
- Methodological Answer :
- Assay Standardization : Control for cell passage number, serum concentration, and incubation time .
- Solubility Adjustments : Use DMSO stocks at ≤0.1% to avoid solvent toxicity .
- Metabolic Stability Tests : Liver microsome assays (e.g., human/rat) evaluate compound half-life and active metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
